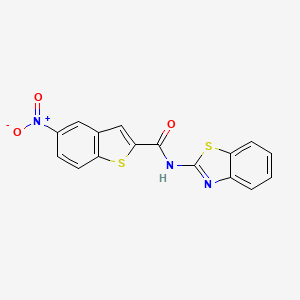

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

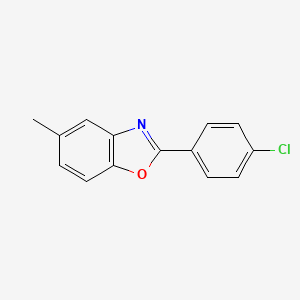

“N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazole derivatives are known for their wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole compounds is characterized by a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is a common feature in many synthetic and natural products .Chemical Reactions Analysis

Benzothiazole compounds exhibit diverse chemical reactivity. They are often used as starting materials for the synthesis of larger, usually bioactive structures . Their aromaticity makes them relatively stable, although as heterocycles, they have reactive sites that allow for functionalization .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The specific physical and chemical properties of “N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” would depend on its exact molecular structure.Aplicaciones Científicas De Investigación

- Researchers have synthesized novel N’-arylamides containing the benzothiazole moiety and evaluated their antibacterial activity . Among these compounds, C 13 , which possesses a thiophene ring attached to the benzothiazole via an amide linkage, exhibited promising activity against Staphylococcus aureus strains.

- Benzothiazole derivatives have been associated with anti-inflammatory activity . Although specific studies on this compound are limited, its structural features suggest potential anti-inflammatory effects.

- Benzothiazole derivatives have been explored as potential anticancer agents . While direct studies on this specific compound are scarce, its structural similarity to known anticancer molecules warrants further investigation.

- Benzothiazole derivatives have demonstrated antifungal properties . Although data on this particular compound are lacking, its structure suggests potential antifungal activity.

- 2-Aminobenzothiazoles, structurally related to our compound, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes .

Antibacterial Agents

Anti-Inflammatory Properties

Anticancer Research

Antifungal Applications

Larvicidal and Adulticidal Activities

Metal Complexes and Antibacterial Activity

Mecanismo De Acción

Direcciones Futuras

Benzothiazole compounds continue to be of interest in the field of medicinal chemistry due to their diverse biological activities and pharmaceutical potential . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing benzothiazole derivatives with improved safety profiles .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h1-8H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMIPXFHXXBFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)